molecular formula C14H9BrN2O4 B1664219 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone CAS No. 65235-63-4

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone

Cat. No.: B1664219
CAS No.: 65235-63-4
M. Wt: 349.14 g/mol
InChI Key: SBSBBPZTTALABX-UHFFFAOYSA-N
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Description

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone: is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production, pharmaceuticals, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracenedione derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, 9,10-anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- is used as a precursor for synthesizing complex organic molecules and dyes. Its unique structure allows for the development of new materials with specific properties .

Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its anticancer, antibacterial, and antiviral properties. The presence of amino and hydroxy groups enhances its binding affinity to biological targets, making it a valuable compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in analytical chemistry as a reagent for detecting metal ions .

Mechanism of Action

The mechanism of action of 9,10-anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- involves the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to cell death. The compound’s interaction with cellular components triggers a cascade of molecular events that result in apoptosis.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9,10-anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,8-diamino-2-bromo-4,5-dihydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)13(20)8-5(16)1-2-6(18)9(8)14(10)21/h1-3,18-19H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBPZTTALABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070285
Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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CAS No.

65235-63-4, 27733-08-0, 68134-65-6, 12222-79-6
Record name 1,8-Diamino-2-bromo-4,5-dihydroxy-9,10-anthracenedione
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Record name 1,8-Diaminobromo-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 1,8-diaminobromo-4,5-dihydroxyanthraquinone
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Record name 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 2
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 3
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 4
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 5
Reactant of Route 5
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 6
Reactant of Route 6
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone

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